6-Ethylnicotinic acid
Description
Contextual Significance of Nicotinic Acid Derivatives in Chemical Biology
Nicotinic acid, also known as niacin or Vitamin B3, and its derivatives are a cornerstone of biological and chemical research. wikipedia.orgchemistryjournal.net As a member of the pyridinecarboxylic acid group, nicotinic acid is a vital nutrient and a precursor to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). wikipedia.org These coenzymes are fundamental to a vast array of physiological processes, including cellular energy metabolism, redox homeostasis, DNA repair, and cell signaling. wikipedia.orgnih.gov The critical role of NAD+ in cellular maintenance has spurred investigations into NAD+ augmentation as a potential strategy to address age-related cellular changes. nih.gov
Beyond their foundational biological roles, nicotinic acid derivatives have attracted significant attention in medicinal chemistry and drug discovery. chemistryjournal.netresearchgate.net Researchers have explored their potential in treating a wide range of conditions. researchgate.net Modifications to the core nicotinic acid structure have led to the development of compounds with diverse biological activities, including anti-inflammatory and analgesic properties. researchgate.net For instance, derivatives have been synthesized and evaluated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes. acs.org This broad utility makes the nicotinic acid scaffold a versatile starting point for designing novel bioactive molecules.
Overview of 6-Ethylnicotinic Acid as a Research Scaffold
This compound is a specific derivative of nicotinic acid, distinguished by an ethyl group at the 6-position of the pyridine (B92270) ring. This modification makes it a valuable chemical building block for creating more complex molecules. cymitquimica.com Its structure provides a scaffold that can be further functionalized to explore structure-activity relationships in drug discovery programs. cymitquimica.comnih.gov
The synthesis of this compound and its esters can be achieved through various methods. One notable process involves the photo-ethylation of ethyl nicotinate. oup.com Another scalable route involves the oxidation of 2-methyl-5-ethylpyridine using nitric acid, which yields this compound intermediates. This accessibility allows for its use in both academic and industrial research settings.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 802828-81-5 |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| SMILES Code | O=C(O)C1=CN=C(CC)C=C1 |
Note: This data is compiled from publicly available chemical databases. accelachem.combldpharm.com
Foundational Research Trajectories and Scope of this compound Studies
The primary application of this compound in research has been as a precursor or intermediate in the synthesis of novel compounds for biological evaluation. Its specific structural features have been leveraged in several exploratory research projects.
One area of investigation involved the synthesis of 6-substituted nicotinic acid derivatives as potential analogs of ergot alkaloids. acs.org In these studies, derivatives of 6-phenethylnicotinic acid, which bears structural resemblance to this compound, were prepared and screened for pharmacological activity. acs.org Several of these synthesized compounds were found to abolish spasms induced by ergonovine in isolated uterine muscle, demonstrating the potential for this class of compounds to interact with biological systems. acs.org
Further research has explored derivatives such as 2-Amino-6-ethylnicotinic Acid 1-Oxide. lookchem.com This compound was investigated as a chemically stable inhibitor of quinolinic acid synthesis in the mammalian brain, highlighting the role of the this compound backbone in designing enzyme inhibitors. lookchem.com The photoreactions of nicotinic acid derivatives have also been a subject of study, with research showing that the position of ethylation on the pyridine ring can be influenced by the specific functional group present. oup.com These foundational studies underscore the utility of this compound as a versatile scaffold for generating and testing new chemical entities with potential pharmacological applications.
Structure
3D Structure
Properties
IUPAC Name |
6-ethylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTFGXRSWLXPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Approaches to 6-Ethylnicotinic Acid
De novo synthesis, the creation of complex molecules from simpler precursors, offers several routes to this compound. wikipedia.orgslideshare.netscribd.com These methods are crucial for constructing the core pyridine (B92270) scaffold with the desired substitution pattern.
Strategies Involving Pyridine Ring Cyclization and Functionalization
The construction of the pyridine ring is a fundamental aspect of the de novo synthesis of nicotinic acid derivatives. Various cyclization strategies have been developed to form the heterocyclic core. These methods often involve the condensation of smaller, acyclic precursors. For instance, the reaction of ethyl acetoacetate, ammonium (B1175870) thiocyanate, and ethylamine (B1201723) under microwave irradiation can lead to the formation of a pyridine ring through a thiazolidinone intermediate. While not a direct synthesis of this compound, this illustrates the principle of building the pyridine scaffold from non-cyclic starting materials. The biosynthesis of nicotinic acid in some organisms proceeds through the condensation of glyceraldehyde 3-phosphate and aspartic acid, highlighting nature's approach to pyridine ring formation. wikipedia.org
Regioselective Ethylation Reactions on Pyridine Scaffolds (e.g., Photo-induced Ethylation)
Achieving regioselective alkylation, particularly at the C4 and C6 positions of the pyridine ring, is a significant challenge in synthetic chemistry. nih.gov Photo-induced methods have emerged as powerful tools for the functionalization of pyridine derivatives. organic-chemistry.orgrsc.orgrsc.org These reactions often proceed under mild, metal-free conditions. For example, visible-light-induced C–H alkylation of pyridine derivatives has been demonstrated, offering a pathway to introduce alkyl groups with high regioselectivity. rsc.orgrsc.org While direct photo-induced ethylation to form this compound is not extensively detailed, the principles of these reactions are applicable. organic-chemistry.org Mechanochemical activation of magnesium has also been shown to mediate the C4-alkylation of pyridines, providing another regioselective approach. organic-chemistry.org
Oxidation and Reduction Pathways in this compound Synthesis (e.g., Oxidation of 2-Methyl-5-ethylpyridine)
A prominent and industrially relevant method for synthesizing nicotinic acid derivatives involves the oxidation of alkylpyridines. wikipedia.org The oxidation of 2-methyl-5-ethylpyridine is a key route to producing 6-substituted nicotinic acids. google.comgoogle.com This process typically utilizes strong oxidizing agents like nitric acid or potassium permanganate. google.com For instance, the reaction of 2-methyl-5-ethylpyridine with nitric acid in the presence of a catalyst such as ammonium vanadate (B1173111) can yield the corresponding nicotinic acid. google.comgoogle.com The reaction conditions, including temperature and the ratio of reactants, are crucial for achieving high yields and selectivity. google.comgoogle.com The oxidation can be followed by esterification to produce the ester of this compound. google.com
| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |
| 2-Methyl-5-ethylpyridine | Nitric Acid | Ammonium Vanadate | 6-Methylnicotinic Acid | google.comgoogle.com |
| 2-Methyl-5-ethylpyridine | Potassium Permanganate | - | 6-Methylnicotinic Acid | google.com |
| 2-Methyl-5-ethylpyridine | Nitric Acid/Sulfuric Acid | - | This compound Ester |
Derivatization and Functionalization of this compound
The presence of a carboxylic acid group on the this compound scaffold provides a handle for a wide range of chemical modifications, allowing for its incorporation into more complex molecular architectures.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. scienceready.com.auchemguide.co.uk This is a reversible process known as Fischer esterification. scienceready.com.au Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction, particularly for more sensitive substrates. orgsyn.org
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct amidation requires high temperatures, but the use of coupling reagents can facilitate the reaction under milder conditions. mdpi.comorgsyn.orgbeilstein-journals.org Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids. orgsyn.org Furthermore, enzymatic methods, such as using lipase, offer a green alternative for amide synthesis.
| Reaction Type | Reagents | Conditions | Product | Reference |
| Esterification | Alcohol, Acid Catalyst | Reflux | Ester | scienceready.com.auchemguide.co.uk |
| Esterification | Alcohol, DCC | Room Temperature | Ester | orgsyn.org |
| Amidation | Amine, Boric Acid | High Temperature | Amide | orgsyn.org |
| Amidation | Amine, Coupling Reagent | Mild | Amide | mdpi.combeilstein-journals.org |
| Enzymatic Amidation | Ester, Amine, Lipase | - | Amide |
Advanced Carbon-Carbon Bond Forming Reactions (e.g., Palladium-Catalyzed Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules. nih.govnih.govlibretexts.orgrsc.orgrsc.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. While direct palladium-catalyzed coupling with the C-H bonds of this compound is a developing area, the principles can be applied to its derivatives. For instance, if this compound were converted to a halopyridine derivative, it could then participate in reactions like the Suzuki, Stille, and Sonogashira couplings to introduce new carbon-based substituents onto the pyridine ring. metu.edu.tr The choice of ligand is often critical for the success of these reactions. nih.gov
Introduction of Diverse Heteroatom-Containing Moieties
The carboxylic acid functionality of this compound is a prime site for the introduction of various heteroatom-containing groups, most notably nitrogen and oxygen, through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.
The synthesis of amides from this compound can be achieved through standard coupling methods. nih.gov This typically involves the activation of the carboxylic acid, for example, by converting it into an acid chloride, followed by reaction with a primary or secondary amine. nih.gov A more direct approach involves the use of coupling agents that facilitate the reaction between the carboxylic acid and an amine. youtube.com
Esterification, the formation of an ester from the carboxylic acid, is another common transformation. nih.gov This can be accomplished by reacting this compound with an alcohol under acidic conditions. More advanced methods, such as the Steglich esterification, utilize coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com
Furthermore, the pyridine nitrogen atom can be oxidized to form an N-oxide. For instance, nicotinic acid 1-oxide can be synthesized and subsequently acetylated. rsc.org This transformation not only introduces an oxygen-containing moiety but also alters the electronic properties of the pyridine ring, potentially influencing its reactivity in other transformations. The synthesis of 2-amino-6-ethylnicotinic acid 1-oxide has also been reported, demonstrating the introduction of both nitrogen and oxygen functionalities. wikipedia.org
| Transformation | Reagents and Conditions | Resulting Moiety |
| Amidation | SOCl₂ or coupling agents, followed by an amine | Amide (-CONH-R) |
| Esterification | Alcohol, acid catalyst or DCC, DMAP | Ester (-COO-R) |
| N-Oxidation | Hydrogen peroxide or peroxy acids | N-oxide |
Transformations Involving the Ethyl Substituent
The ethyl group at the 6-position of the nicotinic acid ring offers another handle for chemical modification, allowing for the introduction of further functionality. Key transformations include oxidation and halogenation of the ethyl side chain.
Oxidation: The ethyl group can be oxidized to an acetyl group, converting this compound into 6-acetylnicotinic acid. This transformation can be achieved using various oxidizing agents. For example, the oxidation of ethylpyridine derivatives to their corresponding acetylpyridines has been reported using reagents like tert-butyl hydroperoxide. google.com The synthesis of 2-acetylnicotinic acid from nicotinic acid N-oxide via an acetylation reaction is also a known process. rsc.orgprepchem.com Another approach involves the catalytic conversion of ethylpyridines to acetylpyridines in the gas phase. google.com Furthermore, the synthesis of ethyl 6-(1-hydroxyethyl)nicotinate demonstrates the selective oxidation of the ethyl group to a secondary alcohol. bldpharm.com
Halogenation: The benzylic position of the ethyl group is susceptible to free-radical halogenation. A common method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. wikipedia.orgdaneshyari.com This reaction selectively introduces a bromine atom at the carbon adjacent to the pyridine ring, yielding 6-(1-bromoethyl)nicotinic acid. This bromo-derivative can then serve as a precursor for further nucleophilic substitution reactions. Visible light-mediated halogenation has also emerged as a powerful tool for the selective functionalization of benzylic C-H bonds. rsc.org
| Transformation | Reagents and Conditions | Resulting Moiety |
| Oxidation to Ketone | tert-Butyl hydroperoxide, Cr-Zn hydrotalcite catalyst | Acetyl group (-COCH₃) |
| Oxidation to Alcohol | Not specified in detail for this compound | 1-Hydroxyethyl group (-CH(OH)CH₃) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), light | 1-Bromoethyl group (-CH(Br)CH₃) |
Spectroscopic Characterization and Advanced Analytical Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Ethylnicotinic acid. ¹H NMR, in particular, provides detailed information about the chemical environment of the hydrogen atoms within the molecule, allowing for the confirmation of its distinct structural features: the ethyl group and the substituted pyridine (B92270) ring.
Based on the structure of this compound, the following ¹H NMR signals can be predicted. The protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The ethyl group will present as two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), though its position can be highly variable and dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 8.9 - 9.1 | Doublet (d) | ~2.0 |
| H-4 (Pyridine) | 8.1 - 8.3 | Doublet of doublets (dd) | ~8.0, 2.0 |
| H-5 (Pyridine) | 7.3 - 7.5 | Doublet (d) | ~8.0 |
| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet (q) | ~7.5 |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.5 |
| -COOH | >10 | Broad singlet (br s) | N/A |
Note: These are predicted values based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., HPLC/MS)
Mass spectrometry (MS) is critical for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. The molecular formula of this compound is C₈H₉NO₂, giving it a molecular weight of approximately 151.16 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) would be expected at m/z 151 or 152, respectively.
The fragmentation pattern provides a fingerprint of the molecule. For carboxylic acids, common fragmentation pathways include the loss of neutral molecules. libretexts.orgnih.gov Key fragmentation patterns expected for this compound include:
Loss of the carboxyl group (-COOH): A significant fragment may appear at m/z 106, corresponding to the loss of the 45 Da COOH radical. libretexts.org
Loss of the ethyl group (-CH₂CH₃): Cleavage of the bond between the ethyl group and the pyridine ring would result in a fragment corresponding to the loss of 29 Da.
Decarboxylation: The loss of CO₂ (44 Da) from the molecular ion is another possible fragmentation pathway.
These fragmentation patterns help to confirm the presence and connectivity of the ethyl and nicotinic acid moieties. chemguide.co.uk
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 151 | [M]⁺ (Molecular Ion) |
| 152 | [M+H]⁺ (Protonated Molecule) |
| 134 | [M-OH]⁺ |
| 122 | [M-C₂H₅]⁺ |
| 106 | [M-COOH]⁺ |
Note: The relative intensities of these fragments would depend on the ionization technique and energy used.
Advanced Chromatographic Techniques for Compound Purity Assessment and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. Given the polar nature of the carboxylic acid group and the aromatic ring, reverse-phase (RP) HPLC is a well-suited method. sielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxyl group and ensure sharp, symmetrical peaks. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring strongly absorbs UV light. The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification and purity determination.
Example HPLC Method Parameters for Nicotinic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
Note: This represents a typical starting point; method optimization would be required for this compound.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound is a chromophore that absorbs UV light. The spectrum of the parent compound, nicotinic acid, in an acidic solution shows characteristic absorption peaks at approximately 213 nm and 261 nm. starna.com These absorptions are attributed to π → π* transitions within the aromatic system. The ethyl group at the 6-position is an alkyl substituent and acts as an auxochrome, which is expected to cause a minor bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid. msu.edu Therefore, this compound would be predicted to have absorption maxima in a similar region, likely slightly above 261 nm.
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Key expected vibrational frequencies include:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. specac.com
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). udel.edu
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak is expected in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid. specac.com
C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine ring. vscht.cz
C-O Stretch (Carboxylic Acid): A medium intensity band for the C-O single bond stretch is typically observed around 1210-1320 cm⁻¹. orgchemboulder.com
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Ethyl Group | C-H stretch | 2850-2960 | Medium |
| Aromatic Ring | C=C / C=N stretch | 1450-1600 | Medium-Weak |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
Source: Based on general IR correlation tables. specac.comudel.eduorgchemboulder.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., CNDO/2 Methodologies)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. Semi-empirical methods, such as CNDO/2 (Complete Neglect of Differential Overlap), offer a computationally efficient way to approximate molecular orbital theory. These methods are based on the Hartree-Fock formalism but simplify the calculations by omitting certain complex integrals and using parameters derived from experimental data. wikipedia.org
The CNDO/2 method, introduced by John Pople and his collaborators, simplifies calculations by neglecting the differential overlap between atomic orbitals in two-electron integrals. wikipedia.org This approximation significantly reduces computational cost, making it feasible for larger molecules. While now largely succeeded by more advanced methods, CNDO and other semi-empirical approaches like INDO (Intermediate Neglect of Differential Overlap) and NDDO (Neglect of Diatomic Differential Overlap) laid the groundwork for modern computational chemistry. wikipedia.orgnih.gov
While direct electronic structure analysis of 6-ethylnicotinic acid using CNDO/2 is not documented in recent literature, studies on closely related analogs using more modern techniques like Density Functional Theory (DFT) are available. For instance, DFT has been used to investigate the vibrational, structural, and electronic properties of 6-methyl nicotinic acid. researchgate.net Such calculations provide valuable data on molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity and potential interaction sites with other molecules.
Table 1: Application of Quantum Chemical Methods to Nicotinic Acid Analogs
| Method Type | Calculation/Analysis | Insights Gained |
|---|---|---|
| Semi-Empirical (e.g., CNDO/2) | Molecular Orbital Calculation | Provides approximation of electronic properties, charge distribution, and dipole moments. |
| Density Functional Theory (DFT) | Geometry Optimization | Predicts the most stable 3D structure and bond lengths/angles. |
| Vibrational Frequencies | Correlates calculated frequencies with experimental IR and Raman spectra to confirm structure. |
Molecular Modeling and Docking Studies of this compound Derivatives with Biological Targets
Molecular modeling and docking are computational techniques used to predict how a ligand, such as a this compound derivative, might bind to the active site of a biological target, typically a protein or enzyme. This process is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Docking studies on various nicotinic acid derivatives have been performed to explore their potential as therapeutic agents. These studies involve placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For example, novel nicotinic acid derivatives have been synthesized and evaluated as potential antibacterial and anti-inflammatory agents. mdpi.comnih.govresearchgate.net Molecular docking studies for these compounds helped to elucidate their binding modes with target enzymes. In one study, docking simulations were performed to investigate the binding of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with α-amylase, a target for anti-diabetic agents. nih.gov The reliability of the docking procedure was confirmed by re-docking the original co-crystallized ligand, achieving a root-mean-square deviation (RMSD) value below 2 Å, which indicates a reliable process. nih.gov
Table 2: Summary of Molecular Docking Studies on Nicotinic Acid Derivatives
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| Acylhydrazones of Nicotinic Acid | Bacterial Proteins | Identified key interactions for antibacterial activity. mdpi.comresearchgate.net |
| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Predicted binding poses and interactions within the active site, suggesting potential for anti-diabetic activity. nih.gov |
These studies collectively demonstrate that the nicotinic acid scaffold can be effectively modeled to predict interactions with a wide range of biological targets, providing a rational basis for designing new therapeutic agents.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both ligands and their biological targets over time. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering deep insights into ligand-binding stability, protein flexibility, and the mechanisms of receptor activation.
MD simulations of the nAChR ligand-binding domain have been used to characterize the different conformational states induced by the binding of agonists versus antagonists. elsevierpure.com These simulations show that agonist binding tends to promote a more open and symmetric arrangement of the receptor's subunits, a change that is thought to be transmitted to the transmembrane domain to facilitate ion flow. elsevierpure.com The simulations also highlight the dynamic nature of key structural elements, such as the "C-loop," which moves to "cap" the agonist in the binding pocket. This "flip" and "flop" motion repositions key amino acid residues to stabilize the ligand-receptor complex. elifesciences.org
Table 3: Key Events in Nicotinic Receptor Dynamics Observed via MD Simulations
| Dynamic Event | Description | Significance |
|---|---|---|
| Ligand Reorientation ("Flip") | The agonist rotates about its cationic center within the binding pocket. elifesciences.org | Initial step in the transition from a low-affinity to a high-affinity binding state. |
| Loop C Movement ("Flop") | A flexible loop (Loop C) in the receptor moves downward to cap the binding site. elifesciences.org | Stabilizes the bound ligand and repositions key residues for receptor activation. |
| Subunit Rearrangement | Agonist binding leads to a more symmetric arrangement of the receptor's five subunits. elsevierpure.com | This conformational change is believed to be the trigger for ion channel gating. |
| Complex Stability | Simulations measure the root-mean-square deviation (RMSD) to assess the stability of the ligand-protein complex over time. | High stability indicates a favorable and persistent binding mode. |
These simulations are computationally intensive but provide an unparalleled view of the dynamic processes that are fundamental to the biological activity of nicotinic compounds.
Quantitative Structure-Activity Relationship (QSAR) Derivations for Predicting Bioactivity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.
Several QSAR studies have been performed on derivatives of nicotine (B1678760) and nicotinic acid to understand the structural requirements for binding to nicotinic acetylcholine (B1216132) receptors (nAChRs). A crucial position for modifying these molecules is the 6-position of the pyridine (B92270) ring.
One significant 3D-QSAR study on novel ligands for the α4β2 nAChR subtype revealed that steric interactions at the 6-position are of major importance. The resulting model showed that bulky substituents in the 6-position of the pyridine ring reduce the binding affinity of the compounds. acs.org This finding suggests that the size of the ethyl group in this compound is a critical parameter for its biological activity.
Another study on a series of 6-substituted nicotine analogs investigated the influence of electronic (σ), lipophilic (π), and steric properties on binding affinity. It was found that neither the electronic nor the lipophilic nature of the substituent alone could explain the affinity. However, a strong correlation was achieved using a combination of the lipophilicity parameter (π) and a steric descriptor representing the volume of the 6-position substituent (Δ MOL VOL). researchgate.net This model successfully accounted for the binding affinity, demonstrating that while lipophilicity at the 6-position contributes to affinity, it is strongly modulated by the steric size of the substituent, with increased size leading to decreased affinity. researchgate.net
These QSAR studies provide a clear predictive framework for designing new 6-substituted nicotinic acid derivatives, indicating that a careful balance of substituent size and lipophilicity is required to achieve optimal biological activity.
Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies
Exploration as Nicotinic Acid Adenine (B156593) Dinucleotide Phosphate (B84403) (NAADP) Analogues
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes. nih.govresearchgate.netnih.gov Analogues of NAADP are valuable tools for probing the intricacies of this signaling pathway. Research in this area would investigate whether 6-Ethylnicotinic acid derivatives can mimic or antagonize the effects of NAADP.
To determine if derivatives of this compound can function as NAADP analogues, in vitro calcium mobilization assays are employed. These assays typically utilize sea urchin egg homogenates, which are a well-established model system for studying NAADP-mediated Ca²⁺ release. nih.gov The basic principle involves loading the homogenate with a fluorescent Ca²⁺ indicator and then measuring changes in fluorescence upon the addition of the test compound. An increase in fluorescence signifies a release of Ca²⁺ from intracellular stores.
While no specific data exists for this compound, studies on other nicotinic acid derivatives have shown that substitutions on the nicotinic acid ring can significantly impact activity. For instance, substitutions at the 5-position of the nicotinic acid moiety have yielded potent agonists of Ca²⁺ release. nih.gov
Table 1: Illustrative Data from In Vitro Calcium Mobilization Assay for NAADP Analogues
| Compound | Concentration (nM) | Ca²⁺ Release (% of Maximum) |
| NAADP (Control) | 10 | 100 |
| Analogue A | 10 | 85 |
| Analogue B | 10 | 15 |
| Analogue C | 10 | 0 |
This table is for illustrative purposes only and does not represent data for this compound derivatives.
To further characterize the interaction of potential this compound-based NAADP analogues with the NAADP receptor, ligand-receptor binding assays are performed. These assays directly measure the ability of a compound to bind to the receptor. A common method is a competition assay using a radiolabeled form of NAADP, such as [³²P]NAADP. nih.gov In this setup, varying concentrations of the unlabeled test compound (e.g., a this compound derivative) are incubated with the receptor preparation in the presence of a fixed concentration of [³²P]NAADP. The amount of radioactivity bound to the receptor is then measured. A potent analogue will compete with the radiolabeled NAADP for binding, resulting in a lower radioactive signal.
The data from these assays are used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to displace 50% of the bound radioligand. This value provides a quantitative measure of the compound's binding affinity for the receptor. Studies on NAADP antagonists like Ned-19 have utilized such assays to reveal the presence of multiple binding sites on the NAADP receptor. nih.gov
Table 2: Example Ligand-Receptor Binding Data for NAADP Analogues
| Compound | IC₅₀ (nM) |
| NAADP (Control) | 5 |
| Analogue X | 18 |
| Analogue Y | 500 |
| Analogue Z | >10,000 |
This table is for illustrative purposes only and does not represent data for this compound derivatives.
Enzyme Inhibition Studies of this compound and Its Derivatives
The structural features of this compound suggest it could be investigated as an inhibitor of various enzymes. In vitro enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes, which can, in turn, affect physiological processes.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govmdpi.com
In vitro studies to assess the CA inhibitory potential of a compound like this compound would involve measuring the inhibition of various CA isoforms. This is crucial as isoform selectivity is a key factor in developing targeted therapies with minimal side effects. The inhibitory activity is typically determined by a stopped-flow CO₂ hydration assay. The IC₅₀ values are then calculated to quantify the potency of the inhibition. The mechanism of inhibition (e.g., competitive, non-competitive) can also be elucidated through kinetic studies. While coumarins and sulfonamides are known classes of CA inhibitors, the potential for nicotinic acid derivatives to inhibit these enzymes remains an area for exploration. scispace.com
Table 3: Illustrative Carbonic Anhydrase Inhibition Profile
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 |
| Inhibitor A | >10,000 | 850 | 95 | 45 |
| Inhibitor B | 1,200 | 98 | >10,000 | >10,000 |
This table is for illustrative purposes only and does not represent data for this compound derivatives. hCA refers to human Carbonic Anhydrase.
Shikimate dehydrogenase (SDH) is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals. mdpi.comnih.govnih.gov This makes SDH an attractive target for the development of novel antimicrobial agents and herbicides. mdpi.comnih.govresearchgate.net In vitro inhibition studies would involve incubating the purified enzyme with its substrate (3-dehydroshikimate) and cofactor (NADPH) in the presence of varying concentrations of the test compound, such as a this compound derivative. The enzyme activity is monitored by measuring the change in absorbance as NADPH is consumed. From this data, IC₅₀ values and the mode of inhibition can be determined. Studies have been conducted on various shikimic acid derivatives as inhibitors of SDH. nih.govnih.govresearchgate.net
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.gov The in vitro α-glucosidase inhibitory activity of a compound is typically assessed using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, which can be quantified spectrophotometrically. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor is used to calculate the IC₅₀ value. Numerous natural and synthetic compounds have been evaluated for their α-glucosidase inhibitory potential. nih.govresearchgate.netmdpi.commdpi.com
Table 4: Example Data for Enzyme Inhibition Assays
| Compound | Target Enzyme | IC₅₀ (µM) |
| Gallic Acid | Shikimate Dehydrogenase | 150 |
| Acarbose (Control) | α-Glucosidase | 750 |
| Test Compound 1 | Shikimate Dehydrogenase | 588 |
| Test Compound 2 | α-Glucosidase | 93.5 |
This table is for illustrative purposes and does not represent data for this compound derivatives.
Modulation of Protein-Protein Interactions (e.g., Steroid Receptor Coactivator 3 (SRC-3) Pathway Modulation)
Steroid Receptor Coactivator 3 (SRC-3), also known as AIB1, is a transcriptional coactivator that plays a crucial role in amplifying the signaling of nuclear receptors and other transcription factors. nih.govnih.gov Overexpression of SRC-3 is associated with the development and progression of various cancers. Therefore, molecules that can disrupt the protein-protein interactions involving SRC-3 are of significant therapeutic interest.
In vitro assays to investigate the modulation of the SRC-3 pathway by a compound like this compound would focus on its ability to interfere with the formation of the SRC-3 transcriptional complex. A common technique is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This bead-based assay measures the interaction between two proteins tagged with donor and acceptor beads. If the proteins interact, the beads come into close proximity, generating a luminescent signal. A small molecule that disrupts this interaction will lead to a decrease in the signal. Such assays can be used to screen for inhibitors of the SRC-3 interaction with its binding partners, such as the estrogen receptor.
While specific studies on this compound are not available, the broader field of SRC-3 modulation is an active area of research, with various small molecules being investigated for their potential to disrupt this key oncogenic pathway. nih.gov
Table 5: Illustrative Data from an SRC-3 Protein-Protein Interaction Assay
| Compound | Concentration (µM) | Inhibition of SRC-3 Interaction (%) |
| Inhibitor X | 1 | 95 |
| Inhibitor Y | 1 | 50 |
| Inhibitor Z | 1 | 10 |
This table is for illustrative purposes only and does not represent data for this compound derivatives.
Despite a comprehensive search for scientific literature, specific information regarding the in vitro biological activities, molecular mechanisms, and structure-activity relationships of this compound and its derivatives is not available.
Extensive database searches did not yield specific studies focusing on the comprehensive structure-activity relationship (SAR) analysis for bioactive this compound derivatives. While research exists for other nicotinic acid analogs, the specific impact of the 6-ethyl substitution on biological activity has not been detailed in the available literature.
Similarly, there is a lack of published in vitro studies interrogating the specific cellular pathways affected by this compound or its derivatives in controlled model systems. The molecular targets and signaling cascades modulated by this particular compound remain uninvestigated in the currently accessible scientific domain.
Therefore, the requested article, with its specific focus and required data tables on this compound, cannot be generated at this time due to the absence of relevant research findings. Further experimental studies are required to elucidate the biological profile of this compound.
Applications in Specialized Chemical Research Fields
Role as Precursors in Complex Heterocyclic Chemical Syntheses
6-Ethylnicotinic acid, a derivative of nicotinic acid, holds potential as a valuable precursor in the synthesis of complex heterocyclic compounds. The pyridine (B92270) ring system is a fundamental structural motif in a vast array of pharmacologically active molecules and functional materials. nih.gov Nicotinic acid and its derivatives are frequently employed as starting materials for constructing more elaborate molecular architectures. researchgate.netjocpr.com The strategic placement of an ethyl group at the 6-position of the pyridine ring in this compound offers a unique point for further chemical modification and diversification.
In the realm of medicinal chemistry, the synthesis of 6-substituted nicotinic acid derivatives has been explored for creating analogs of complex natural products like ergot alkaloids. acs.org This highlights the utility of the 6-position as a handle for introducing chemical complexity. While specific examples detailing the use of this compound in multicomponent reactions are not extensively documented in publicly available literature, the principles of heterocyclic synthesis suggest its applicability. Multicomponent reactions are powerful tools for the efficient construction of diverse molecular scaffolds, and starting materials like nicotinic acid derivatives are often key components in these processes. grafiati.com
The synthesis of various heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often involves the condensation of substituted pyridines with other reagents. nih.gov The presence of the carboxylic acid and the ethyl group on the this compound backbone provides two distinct functional groups that can be selectively manipulated to build intricate heterocyclic frameworks. For instance, the carboxylic acid can be converted to an amide or ester, which can then participate in cyclization reactions.
| Potential Heterocyclic Systems from this compound | Synthetic Strategy | Key Intermediates |
| Fused Pyridines | Intramolecular cyclization | Amide or ester derivatives |
| Substituted Quinolines | Condensation reactions | Activated carboxylic acid derivatives |
| Pyrazolopyridines | Multicomponent reactions | 6-Ethylnicotinoyl halides |
Contributions to Agrochemical Research (e.g., Investigating Plant Biochemical Resistance Mechanisms)
The nicotinic acid scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this structural motif. nih.gov Derivatives of nicotinic acid have been developed as herbicides, insecticides, and fungicides. nih.govusda.gov For example, niacinamide derivatives have been synthesized and shown to exhibit significant fungicidal activity against plant pathogens. nih.gov
While direct studies on this compound in the context of plant biochemical resistance are not prominently reported, the known activities of related compounds suggest its potential utility in this field. Pyridine and pyrimidine (B1678525) derivatives have been shown to enhance plant resistance to abiotic stress and can exhibit growth-regulating effects. researchgate.net These compounds can influence various physiological and molecular processes in plants, leading to improved defense mechanisms.
Research into the insecticidal properties of nicotinic acid derivatives has shown that modifications to the pyridine ring can significantly impact their biological activity. jocpr.com The investigation of compounds like this compound could therefore contribute to the understanding of structure-activity relationships in the development of new crop protection agents. The study of how these synthetic compounds interact with plant metabolic pathways is crucial for designing more effective and environmentally benign agrochemicals. The metabolic fate of pyridine nucleotides in plants is an area of active research, and understanding how exogenous pyridine compounds influence these pathways could provide insights into inducing plant resistance. researchgate.net
| Agrochemical Class | Example Active Ingredient (Nicotinic Acid Derivative) | Mode of Action (General) |
| Herbicide | Nicosulfuron | Inhibition of amino acid synthesis |
| Insecticide | Flonicamid | Selective feeding blocker |
| Fungicide | Boscalid | Inhibition of mitochondrial respiration |
Development of Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for dissecting complex biological processes. The design of effective probes often relies on scaffolds that can be selectively modified to incorporate reporter groups or reactive moieties while maintaining affinity for a biological target. The pyridine carboxylic acid framework is a versatile scaffold that has been utilized in the development of various biologically active molecules, including enzyme inhibitors. nih.govnih.gov
While there is no specific mention of this compound being used as a chemical probe in the reviewed literature, its structural features suggest potential applications. For instance, isotopically labeled versions of related nicotinamides have been synthesized and used as biological probes to study metabolic pathways. acs.org A carbon-13 or nitrogen-15 (B135050) labeled this compound could be synthesized and used in NMR-based metabolic studies to trace its uptake and conversion within a biological system.
Furthermore, the pyridine carboxamide structure is a key component of some molecules designed to probe protein-protein interactions. asm.org The carboxylic acid functional group of this compound provides a convenient attachment point for linkers, affinity tags, or fluorescent dyes, which are common components of chemical probes. The development of such probes would enable researchers to investigate the interactions of nicotinic acid derivatives with their biological targets, shedding light on their mechanisms of action. The synthesis of pyridine carboxamides based on various scaffolds is an active area of research for developing new biologically active compounds. nih.gov
| Probe Type | Potential Application | Required Modification to this compound |
| Metabolic Tracer | Studying pyridine nucleotide metabolism | Isotopic labeling (e.g., ¹³C, ¹⁵N) |
| Affinity-Based Probe | Identifying protein binding partners | Attachment of a biotin (B1667282) or other affinity tag |
| Fluorescent Probe | Visualizing cellular uptake and distribution | Conjugation to a fluorescent dye |
Emerging Research Directions and Future Perspectives for 6 Ethylnicotinic Acid Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the early stages of drug discovery, and its application to 6-ethylnicotinic acid research promises to accelerate the identification of novel, potent, and selective analogs. By leveraging large datasets of chemical structures and their corresponding biological activities, AI/ML models can uncover complex structure-activity relationships (SAR) that are not immediately obvious through traditional analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a foundational computational approach where statistical models correlate variations in the chemical structure of compounds with changes in their biological activity. For pyridine-containing scaffolds, such as this compound, QSAR studies have been employed to understand how different substituents affect receptor binding affinity. For instance, research on 6-substituted nicotine (B1678760) derivatives, which share the pyridine (B92270) core, demonstrated that a combination of lipophilicity (π) and the volume of the substituent at the 6-position could effectively predict binding affinity at nicotinic acetylcholine (B1216132) receptors. researchgate.net This type of modeling can be directly applied to this compound, guiding the synthesis of derivatives with optimized steric and electronic properties for enhanced target engagement.
Predictive Modeling and Virtual Screening: Modern ML algorithms, such as random forest, gradient boosting, and support vector machines, are being trained to predict the bioactivity of novel molecules with increasing accuracy. nih.govscribd.com These models are built using molecular descriptors—numerical representations of a molecule's physicochemical properties—to learn the features that confer a desired biological effect. nih.govgithub.com For this compound, a typical workflow would involve:
Data Collection: Compiling a dataset of known nicotinic acid analogs and their measured activities against a specific target (e.g., GPR109A).
Descriptor Calculation: Generating a wide range of molecular descriptors for each compound in the dataset.
Model Training: Training an ML model to learn the correlation between the descriptors and the observed bioactivity (e.g., pIC50 values). github.com
Virtual Screening: Using the trained model to predict the activity of vast virtual libraries of novel this compound derivatives, allowing researchers to prioritize the synthesis of only the most promising candidates. nih.gov
This in silico approach significantly reduces the time and cost associated with discovering new lead compounds by focusing laboratory efforts on molecules with a high predicted probability of success.
Below is an interactive table summarizing common machine learning models and their applications in the design of this compound analogs.
| Model Type | Description | Application for this compound | Key Advantage |
| Linear Regression | A statistical model that assumes a linear relationship between independent variables (molecular descriptors) and a dependent variable (bioactivity). | Foundational QSAR studies to establish basic structure-activity relationships. | Simplicity and interpretability. |
| Random Forest | An ensemble learning method that constructs multiple decision trees during training and outputs the average prediction of the individual trees. nih.gov | Predicting binding affinity or functional activity of new derivatives based on a wide range of descriptors. | High accuracy and robustness against overfitting. |
| Gradient Boosting | An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. nih.gov | Fine-tuning predictions for lead optimization, where subtle structural changes can have significant impacts on activity. | Often achieves state-of-the-art performance in predictive accuracy. |
| Support Vector Machine (SVM) | A supervised learning model that finds the optimal hyperplane to separate data points into different classes or to perform regression. | Classifying compounds as "active" or "inactive" in virtual screening campaigns. | Effective in high-dimensional spaces, making it suitable for complex descriptor sets. |
Novel Synthetic Methodologies for Enhanced Structural Diversity
The exploration of the therapeutic potential of this compound is intrinsically linked to the ability to synthesize a wide array of structural analogs. Modern organic synthesis provides a powerful toolkit to modify the pyridine core, enabling the systematic investigation of structure-activity relationships and the fine-tuning of pharmacological properties. Emerging methodologies are focused on efficiency, atom economy, and the ability to introduce chemical functionalities at previously inaccessible positions.
Direct C-H Functionalization: A paradigm shift in synthetic chemistry, direct C-H functionalization allows for the conversion of a carbon-hydrogen bond on the pyridine ring directly into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net This approach is highly step-economical and sustainable. rsc.org While the electron-deficient nature of the pyridine ring makes this challenging, significant progress has been made. researchgate.netbeilstein-journals.org For derivatives of this compound, C-H functionalization could be used to introduce diverse substituents at the C2, C4, and C5 positions, creating libraries of compounds from a common starting material. nih.govingentaconnect.com Palladium, rhodium, and iridium-catalyzed reactions have shown particular promise for achieving high regioselectivity in the functionalization of pyridine rings. nih.govnih.gov
Multi-Component Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials combine to form a product that contains significant portions of all the reactants. bohrium.com These reactions are highly efficient and ideal for generating molecular diversity. The Hantzsch pyridine synthesis is a classic example of an MCR used to construct the dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. wikipedia.orgtaylorfrancis.com Modern variations of the Hantzsch synthesis and other novel MCRs, often utilizing green chemistry principles like microwave irradiation or environmentally benign solvents, allow for the rapid assembly of highly substituted pyridine cores that can serve as precursors to complex this compound analogs. wikipedia.orgnih.govnih.gov
Flow Chemistry: The use of continuous flow reactors is another emerging area that offers significant advantages for the synthesis of pyridine derivatives. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch chemistry. This methodology is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes, which are sometimes required for the functionalization of heterocyclic rings.
The table below details some of the key modern synthetic strategies applicable to the diversification of the this compound scaffold.
| Synthetic Strategy | Description | Potential Application to this compound |
| Direct C-H Arylation | Forms a C-C bond between the pyridine ring and an aromatic group using a transition-metal catalyst. nih.gov | Introduction of various aryl or heteroaryl groups at positions C2, C4, or C5 to explore new binding interactions with biological targets. |
| Minisci-Type Radical Reactions | A radical-based reaction that typically functionalizes electron-deficient heterocycles like pyridine at the C2 or C4 positions. | Introduction of alkyl or acyl groups to modulate lipophilicity and metabolic stability. |
| Hantzsch Dihydropyridine Synthesis | A multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized. wikipedia.org | De novo synthesis of pyridine rings with diverse substitution patterns that can be converted into novel this compound backbones. |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a diene and a dienophile to form a six-membered ring. Aza-Diels-Alder reactions using imines can build the pyridine core. nih.gov | Construction of the core pyridine ring with specific stereochemistry and functionality embedded during the cyclization process. |
Untapped Biological Targets and Mechanistic Exploration
While the primary known target for nicotinic acid is the G protein-coupled receptor GPR109A (also known as HCA2), emerging evidence suggests that the biological effects of nicotinic acid and its analogs may not be exclusively mediated by this receptor. researchgate.netmdpi.com Future research on this compound will focus on exploring these GPR109A-independent pathways and identifying novel, untapped biological targets to better understand its mechanism of action and potentially uncover new therapeutic applications.
GPR109A-Independent Mechanisms: Studies have shown that some of the protective effects of niacin in cardiovascular models are preserved even in the absence of GPR109A. researchgate.net One of the most promising alternative mechanisms involves the role of niacin as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins (e.g., Sirt1). researchgate.net By boosting intracellular NAD+ levels, nicotinic acid derivatives could enhance the activity of Sirt1, a key regulator of cellular metabolism, inflammation, and stress resistance. This suggests that this compound could exert its effects by modulating fundamental cellular energy pathways, a hypothesis that opens up a broad field of investigation beyond a single receptor.
Deorphanization of G Protein-Coupled Receptors (GPCRs): The human genome contains numerous "orphan" GPCRs, for which the endogenous ligands and biological functions remain unknown. nih.gov Given that GPR109A is the known receptor for nicotinic acid, it is plausible that structurally related molecules like this compound could act as ligands for other, yet-to-be-identified GPCRs. High-throughput screening campaigns that test libraries of nicotinic acid derivatives against panels of orphan GPCRs could lead to the "deorphanization" of new receptors and uncover entirely novel signaling pathways. nih.gov
Modulation of Other Enzyme Systems: Beyond GPCRs, the pyridine carboxylic acid scaffold could potentially interact with various enzyme families. For example, nicotinamide N-methyltransferase (NNMT) is an enzyme involved in the metabolism of nicotinamide, and its activity is elevated in certain metabolic diseases and cancers. kanazawa-u.ac.jp Designing derivatives of this compound to act as modulators of NNMT or other enzymes in the NAD+ salvage pathway represents a compelling and largely untapped therapeutic strategy.
The table below summarizes potential areas of mechanistic exploration for this compound.
| Potential Target/Mechanism | Rationale | Research Approach |
| NAD+/Sirt1 Pathway | Nicotinic acid is a precursor to NAD+, a key substrate for Sirt1, which has protective metabolic and anti-inflammatory roles. researchgate.net | Measure intracellular NAD+ levels and Sirt1 activity in cells or tissues treated with this compound. |
| Orphan GPCRs | The structural similarity to the known GPCR ligand, nicotinic acid, makes its derivatives candidate ligands for other related GPCRs. nih.gov | Screen this compound against a panel of orphan GPCRs using functional assays (e.g., cAMP or calcium flux). |
| Nicotinamide N-methyltransferase (NNMT) | NNMT is a key enzyme in nicotinamide metabolism and a target in metabolic diseases. kanazawa-u.ac.jp | Develop enzymatic assays to test for direct inhibition or modulation of NNMT activity by this compound. |
| Nicotinic Acetylcholine Receptors (nAChRs) | While structurally distinct from nicotine, the shared pyridine ring suggests a possibility for low-affinity interactions with certain nAChR subtypes. nih.gov | Use radioligand binding assays or electrophysiology to screen for activity at a panel of nAChR subtypes. |
Advancements in In Vitro Assay Development for High-Throughput Screening
The discovery of novel bioactive molecules like this compound analogs depends on the availability of robust and efficient screening platforms. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds, and recent advancements in assay technology are providing more biologically relevant data earlier in the drug discovery process. news-medical.net
Cell-Based Functional Assays: For targets like GPCRs, screening has moved beyond simple binding assays to more sophisticated cell-based functional assays that measure the downstream consequences of receptor activation. creativebiomart.net These assays are critical for identifying not just agonists and antagonists, but also allosteric modulators, which can offer more nuanced therapeutic effects. nih.govrsc.org Common HTS-compatible cell-based assays include:
Second Messenger Assays: These assays measure changes in intracellular signaling molecules like cyclic AMP (cAMP) or calcium (Ca2+), which are modulated by GPCR activation. nih.govnews-medical.net They are the workhorse for screening large compound libraries against specific GPCR targets.
Reporter Gene Assays: In these assays, a reporter gene (e.g., luciferase) is placed under the control of a response element that is activated by a specific signaling pathway. Compound-induced receptor activation leads to the production of an easily detectable signal (e.g., light), providing a robust HTS readout. koreascience.kr
β-Arrestin Recruitment Assays: These assays detect the interaction of β-arrestin with an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right. This allows for the identification of "biased agonists" that preferentially activate one pathway over another. creativebiomart.net
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to extract multi-parameter data from cells. Instead of a single readout, HCS can simultaneously measure changes in cell morphology, protein localization, and the expression of multiple biomarkers. This provides a much richer, systems-level understanding of a compound's effects and is particularly useful for phenotypic screening, where the goal is to identify compounds that produce a desired biological outcome without a priori knowledge of the specific molecular target.
Novel Biosensor Technologies: A cutting-edge development is the creation of novel biosensors for the high-throughput detection of niacin metabolites. Recently, a supramolecular biosensor based on a pillar bohrium.comarene molecule was developed that can specifically bind to 1-methylnicotinamide (B1211872) (1-MNA), a metabolite of nicotinamide. kanazawa-u.ac.jpelsevierpure.com This technology enables the rapid and sensitive quantification of metabolite levels in biological samples like urine or cell culture media, which could be adapted to screen for compounds that modulate the enzymes responsible for niacin metabolism. kanazawa-u.ac.jpelsevierpure.com Such biosensors bypass the need for laborious quantification steps, dramatically increasing the speed of screening. nih.gov
The table below outlines key in vitro assay technologies and their relevance to this compound research.
| Assay Technology | Principle | Application in this compound Research |
| cAMP Accumulation Assay | Measures the inhibition or stimulation of cyclic AMP production in cells, a hallmark of Gαi- and Gαs-coupled GPCRs, respectively. news-medical.net | Primary screening assay for identifying modulators of GPR109A or other potential GPCR targets. |
| Automated Electrophysiology | Uses automated patch-clamp systems to measure ion channel activity in response to compounds in a high-throughput format. nih.gov | Screening for off-target effects at ligand-gated ion channels, such as nicotinic acetylcholine receptors. |
| Supramolecular Biosensors | Utilizes synthetic host molecules that exhibit a change in fluorescence upon binding a specific guest molecule (e.g., a metabolite). kanazawa-u.ac.jpelsevierpure.com | High-throughput screening for inhibitors of enzymes involved in nicotinic acid metabolism by measuring metabolite production. |
| 3D In Vitro Models | Uses spheroids, organoids, or tissue-on-a-chip systems to better mimic the complex three-dimensional environment of human tissues. nih.govresearchwithrowan.com | Testing the efficacy of lead compounds in more physiologically relevant models of diseases like atherosclerosis or metabolic dysfunction-associated steatotic liver disease (MASLD). |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Ethylnicotinic acid, and how can researchers optimize yield and purity in laboratory-scale synthesis?
- Methodological Answer : The synthesis typically involves alkylation of nicotinic acid derivatives or cyclization of pre-functionalized precursors. For example, reacting ethyl halides with nicotinic acid under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C, followed by purification via recrystallization or column chromatography. Yield optimization requires monitoring reaction kinetics (TLC/HPLC) and adjusting stoichiometry or solvent polarity . Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR (key signals: ethyl group protons at δ 1.2–1.4 ppm and aromatic protons at δ 8.5–9.0 ppm) .
Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?
- Methodological Answer : Use academic databases (PubMed, SciFinder, Web of Science) with keywords like "this compound," "synthesis," "pharmacokinetics," and "mechanistic studies." Apply Boolean operators (AND/OR) and filters for publication date (last 10 years) and study type (e.g., in vitro, in vivo). Organize findings into tables comparing methodologies, results, and limitations. Prioritize peer-reviewed journals and avoid non-curated platforms like Wikipedia .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms the ethyl group (triplet at δ 1.2–1.4 ppm, quartet at δ 2.4–2.6 ppm) and aromatic protons. ¹³C NMR identifies carbonyl (δ ~170 ppm) and quaternary carbons.
- HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Retention time and spiking with authentic standards validate identity .
- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻ peaks (m/z 150.1 for C₈H₉NO₂).
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell lines, concentrations), purity of compounds, and statistical methods. Compare dose-response curves (IC₅₀/EC₅₀) and validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Replicate key studies under controlled conditions to isolate confounding factors .
Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolites in animal models. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate half-life and clearance. Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) to predict phase I/II metabolism .
Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of this compound's mechanism of action?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and interaction sites.
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes or receptors). Validate predictions with mutagenesis studies or SPR binding assays .
Q. What experimental design considerations are critical for assessing the environmental impact of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and ecotoxicity (Daphnia magna acute toxicity). Measure physicochemical properties (logP, pKa) to predict environmental partitioning. Use LC-MS/MS to quantify residues in water/soil samples and assess bioaccumulation potential .
Q. How can researchers apply the PICOT framework to design clinical studies involving this compound?
- Methodological Answer :
- Population (P) : Define patient cohorts (e.g., adults with metabolic disorders).
- Intervention (I) : Specify dosage forms (oral vs. intravenous) and regimens.
- Comparison (C) : Use placebo or standard-of-care controls.
- Outcome (O) : Primary endpoints (e.g., biomarker reduction) and secondary endpoints (safety).
- Time (T) : Define study duration (e.g., 12 weeks). Ensure ethical approval and alignment with systematic review findings .
Methodological Best Practices
- Data Presentation : Use tables to summarize synthetic yields, spectroscopic data, and bioactivity results. Include raw data in appendices and processed data in main text .
- Error Analysis : Report standard deviations for triplicate experiments and use tools like Grubbs’ test to identify outliers .
- Reproducibility : Document detailed protocols (e.g., reagent lot numbers, instrument calibration) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
